Batifiban is classified under antiplatelet agents, specifically targeting the glycoprotein IIb/IIIa receptor. It is recognized by its Chemical Abstracts Service (CAS) registry number 710312-77-9, and it has been the subject of various clinical trials aimed at understanding its efficacy and safety profile in different patient populations .
The synthesis of Batifiban involves complex organic chemistry techniques. The compound is derived from a series of reactions that include cyclization and modifications of peptide chains to enhance its pharmacological properties. Although specific synthetic pathways are proprietary, the general approach includes:
These methods are critical for producing Batifiban in sufficient quantities for both research and clinical use .
Batifiban's molecular structure features a cyclic arrangement, which contributes to its stability and efficacy as a receptor antagonist. The molecular formula is CHNO, with a molecular weight of approximately 432.5 g/mol. The specific arrangement of amino acids within the cyclic structure facilitates its interaction with the glycoprotein IIb/IIIa receptor, inhibiting platelet aggregation effectively .
Batifiban undergoes various chemical reactions during its synthesis, including:
The understanding of these reactions is essential for optimizing the synthesis process and improving yield and purity .
Batifiban acts by selectively binding to the glycoprotein IIb/IIIa receptor on platelets, preventing fibrinogen from binding to this receptor. This inhibition results in reduced platelet aggregation, which is vital during thrombotic events such as myocardial infarction or unstable angina. The pharmacodynamic effects include:
Batifiban appears as a white to off-white powder, soluble in water, which facilitates its administration via injection.
These properties are essential for formulating effective dosage forms for clinical use .
Batifiban is primarily used in clinical settings for managing acute coronary syndromes. Its applications include:
Research continues into optimizing its use in combination therapies with other antithrombotic agents to enhance clinical outcomes without increasing adverse effects .
Batifiban is a low molecular weight synthetic cyclic peptide with a molecular formula of C₃₄H₄₇N₁₁O₉S₂ and a molecular weight of 817.94 Daltons (free base form). Its chemical structure features a disulfide bridge that stabilizes the cyclic conformation essential for biological activity, specifically formed between a mercaptopropionic acid (Mpa) residue at position 1 and a cysteine residue at position 7 [9]. The core pharmacophore sequence is Arg-Gly-Asp (RGD), a tripeptide motif known for mediating specific interactions with integrin receptors [2] [9]. This structural configuration enables high-affinity binding to the GP IIb/IIIa receptor (integrin αIIbβ3) by mimicking the natural ligand recognition sequence found in fibrinogen and other adhesive proteins [5].
Table 1: Structural Characteristics of Batifiban
Property | Description |
---|---|
Chemical Classification | Synthetic cyclic peptide |
Molecular Formula | C₃₄H₄₇N₁₁O₉S₂ |
Molecular Weight | 817.94 g/mol (free base) |
Amino Acid Sequence | Mpa-Arg-Gly-Asp-Trp-Pro-Cys-NH₂ (Disulfide bridge: Mpa¹-Cys⁷) |
Core Pharmacophore | Arg-Gly-Asp (RGD) motif |
CAS Registry Number | 710312-77-9 |
Mechanistically, batifiban functions as a competitive antagonist at the GP IIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor to activated platelets. This inhibition disrupts the final common pathway of platelet aggregation, where fibrinogen bridges between adjacent platelets via GP IIb/IIIa receptors [2] [5]. The structural specificity of batifiban for GP IIb/IIIa over other integrins (e.g., αvβ3) is conferred by strategic molecular modifications, particularly the inclusion of tryptophan and proline residues adjacent to the RGD sequence, which create optimal steric and electronic interactions within the receptor's ligand-binding pocket [9]. This targeted design results in approximately 80,000-100,000 batifiban molecules binding per platelet at therapeutic concentrations, achieving >80% receptor occupancy necessary for effective antithrombotic activity [3].
The development trajectory of batifiban is rooted in three converging scientific pathways: (1) the identification of GP IIb/IIIa as the critical mediator of platelet aggregation through studies of Glanzmann thrombasthenia; (2) the discovery of disintegrins in snake venoms as naturally occurring GP IIb/IIIa inhibitors; and (3) advances in peptide synthesis and structure-activity optimization [5] [6]. The foundational breakthrough occurred when researchers recognized that platelets from Glanzmann thrombasthenia patients lacked functional GP IIb/IIIa receptors and consequently failed to aggregate, establishing this integrin as a compelling therapeutic target for thrombotic disorders [5].
The next pivotal development emerged from herpetology research, where disintegrins in viper venoms (e.g., barbourin from Sistrurus m. barbouri) were found to contain the Lys-Gly-Asp (KGD) sequence instead of the ubiquitous RGD motif. This minor structural variation conferred exceptional specificity for GP IIb/IIIa over other integrins [6] [9]. Scientists subsequently engineered synthetic analogs retaining this specificity while eliminating immunogenicity concerns associated with native proteins. Batifiban evolved from this rational design approach, incorporating a constrained cyclic structure around the pharmacophore to enhance receptor affinity and metabolic stability compared to earlier linear peptides [6] [9].
The clinical advancement of batifiban coincided with the paradigm shift toward combination antiplatelet therapy for acute coronary syndromes. Early clinical studies demonstrated that monotherapy with either aspirin or heparin provided suboptimal protection against thrombotic complications during PCI. This therapeutic gap stimulated the development of potent intravenous platelet inhibitors that could achieve immediate and profound platelet suppression without the delayed onset of oral agents [3]. Batifiban emerged as a candidate optimized specifically for this niche, with pharmacokinetic properties enabling rapid titration during acute interventions and quick reversibility upon discontinuation—features particularly advantageous in settings where bleeding risk must be rapidly modulated [3] [9].
Batifiban occupies a distinct position among the three primary intravenous GP IIb/IIIa antagonists, characterized by its balanced receptor affinity and synthetic peptide nature. Its pharmacological profile situates it between the extremely high-affinity antibody-derived agent (abciximab) and the lower-affinity non-peptide small molecules (tirofiban) [2]. This intermediate affinity is quantified by its dissociation constant (KD) of approximately 15-25 nM for the GP IIb/IIIa receptor, compared to abciximab's KD of 5 nM and eptifibatide's KD of 120 nM [2] [9]. This affinity profile translates into clinically relevant differences in receptor occupancy dynamics and platelet inhibition reversibility.
Table 2: Comparative Pharmacology of Intravenous GP IIb/IIIa Antagonists
Property | Batifiban | Abciximab | Eptifibatide | Tirofiban |
---|---|---|---|---|
Molecular Type | Synthetic cyclic peptide | Chimeric monoclonal antibody Fab fragment | Synthetic cyclic heptapeptide | Non-peptide tyrosine derivative |
Molecular Weight | 817.94 Da | ~50,000 Da | 832 Da | 495 Da |
Target Specificity | GP IIb/IIIa (αIIbβ3) | GP IIb/IIIa, αvβ3, Mac-1 | GP IIb/IIIa | GP IIb/IIIa |
Dissociation Constant (KD) | 15-25 nM | 5 nM | 120 nM | 15 nM |
Receptor Off-Rate | Moderate (minutes) | Very slow (hours) | Fast (seconds) | Fast (seconds) |
Plasma Half-life | 1.5-2.5 hours | 10-30 minutes (initial phase) | 2.5 hours | 2 hours |
Batifiban's therapeutic niche is defined by several distinguishing characteristics: (1) Its synthetic peptide nature eliminates immunogenicity concerns associated with biologic agents like abciximab; (2) Its intermediate off-rate balances immediate reversibility with sustained receptor occupancy during infusion; and (3) Its renal elimination pathway offers predictable clearance in patients without severe renal impairment [3] [9]. Mechanistically, batifiban achieves concentration-dependent platelet inhibition that exceeds 80% at therapeutic plasma concentrations of 10-25 ng/mL, a threshold associated with optimal clinical efficacy in PCI settings [3]. Importantly, this inhibition demonstrates rapid onset (within 15 minutes of bolus administration) and rapid offset (platelet function recovery within 2-4 hours after infusion cessation), providing critical flexibility in peri-procedural management [3].
The synergistic interaction between batifiban and oral antiplatelet agents represents another dimension of its clinical positioning. Pharmacodynamic studies in Chinese healthy volunteers demonstrated that batifiban combined with aspirin and clopidogrel achieved significantly greater platelet inhibition (>80%) than any agent alone, without pharmacokinetic interactions [3]. This synergy enables comprehensive platelet inhibition targeting multiple pathways: cyclooxygenase-1 (aspirin), P2Y12 ADP receptors (clopidogrel), and the final common pathway of aggregation (batifiban). Such combination therapy has proven particularly valuable in high-risk PCI for non-ST-segment elevation acute coronary syndromes (NSTE-ACS), where batifiban provides immediate platelet control while oral agents attain therapeutic levels [3]. Recent clinical trials in Chinese populations have validated this approach, showing that batifiban added to standard therapy reduced composite endpoint events (death, myocardial infarction, urgent revascularization) by over 43% compared to placebo [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1